![molecular formula C27H34FN3O2 B3446500 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine
Overview
Description
1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP belongs to the class of compounds known as piperazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine is complex and not fully understood. However, it is known to act as an agonist at the 5-HT1A receptor and a partial agonist at the D4 receptor. 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has also been found to modulate the activity of various ion channels and transporters, suggesting that it may have broader effects on neuronal function.
Biochemical and Physiological Effects:
1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in certain brain regions, suggesting that it may have potential applications in the treatment of disorders such as Parkinson's disease. 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has also been found to modulate the activity of various neurotransmitter systems, including the serotonin and glutamate systems.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine for lab experiments is its high affinity for various receptors, making it a useful tool for studying their structure and function. However, 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine also has some limitations, including its relatively low solubility and potential for non-specific binding.
Future Directions
There are many potential future directions for research involving 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine. One area of interest is its potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine may also have potential applications in the development of new drugs for the treatment of addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine and its effects on neuronal function.
Scientific Research Applications
1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a ligand for various receptors, including the serotonin 5-HT1A receptor and the dopamine D4 receptor. 1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine has been found to exhibit high affinity for these receptors, making it a useful tool for studying their structure and function.
properties
IUPAC Name |
[1-(4-tert-butylbenzoyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O2/c1-27(2,3)22-6-4-20(5-7-22)25(32)30-14-12-21(13-15-30)26(33)31-18-16-29(17-19-31)24-10-8-23(28)9-11-24/h4-11,21H,12-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMNRVLOYPZAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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